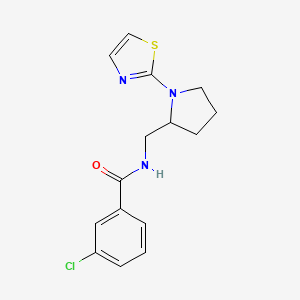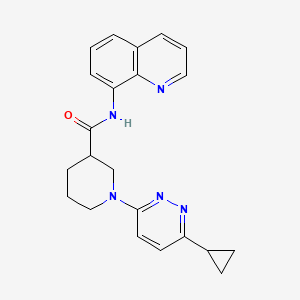
1-(6-cyclopropylpyridazin-3-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-cyclopropylpyridazin-3-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPC is a piperidine carboxamide derivative that exhibits a unique pharmacological profile, making it a promising candidate for the development of novel drugs.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
1-(6-cyclopropylpyridazin-3-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide, as part of the quinolone family, has shown significant antibacterial activity. Quinolones like this compound have been synthesized and evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. These compounds, including various piperazine and piperidine derivatives, have been noted for their potent antibacterial properties, particularly when modified at certain positions on the quinolone nucleus (Sánchez et al., 1988), (Ziegler et al., 1990).
Antimicrobial Properties
Several derivatives, including those with piperazine and piperidine moieties, have been synthesized and shown to possess notable antimicrobial activities. These compounds have been tested in vitro against a range of bacterial species, including antibiotic-resistant strains, demonstrating their potential in combating microbial infections (Babu et al., 2015), (Srinivasan et al., 2010).
Antipsychotic Potential
Heterocyclic analogues, including those similar to the compound , have been studied for their potential as antipsychotic agents. These compounds have been evaluated for their binding affinity to various receptors and their ability to antagonize certain responses in animal models, indicating their potential in psychiatric medication (Norman et al., 1996).
Antimycobacterial Activity
Compounds structurally related to 1-(6-cyclopropylpyridazin-3-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide have been synthesized and demonstrated notable activity against Mycobacterium tuberculosis. These compounds, often involving modifications to the quinolone core, have shown potential as treatments for tuberculosis (Patel et al., 2011).
Photochemical Properties
The photochemical behavior of quinolone derivatives, including those with piperazine moieties similar to the compound , has been studied in aqueous solutions. Understanding the photochemical reactions of such compounds is crucial for their development and use in medicinal chemistry (Mella et al., 2001).
Estrogen Receptor Binding Affinity
Research on quinoline-based compounds with piperazine structures has been conducted to explore their estrogen receptor binding affinity. This aspect of the research points to the potential use of such compounds in targeting specific receptors, which could have implications in cancer therapy and hormonal treatments (Parveen et al., 2017).
Eigenschaften
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-quinolin-8-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c28-22(24-19-7-1-4-16-5-2-12-23-21(16)19)17-6-3-13-27(14-17)20-11-10-18(25-26-20)15-8-9-15/h1-2,4-5,7,10-12,15,17H,3,6,8-9,13-14H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALHPKDLFSBPFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3CC3)C(=O)NC4=CC=CC5=C4N=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-cyclopropylpyridazin-3-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-hydroxy-N-isopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2390034.png)
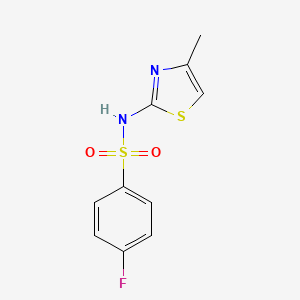

![Methyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2390037.png)


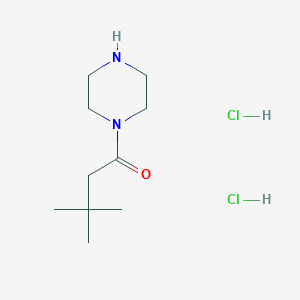
![2-[5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2390045.png)
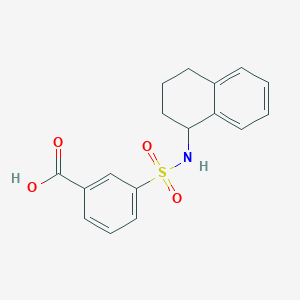
![Methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2390048.png)
